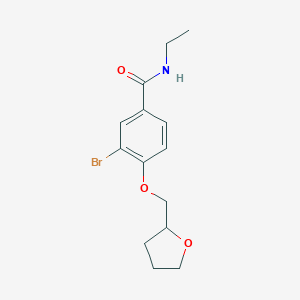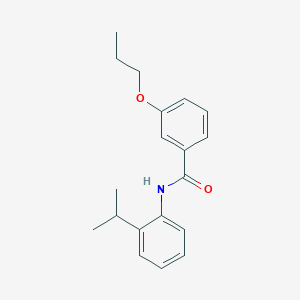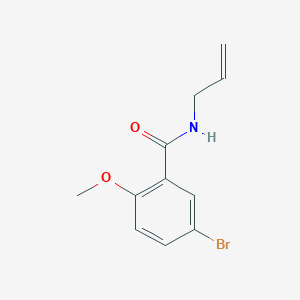![molecular formula C14H20N2O2 B268692 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B268692.png)
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide, also known as DAPTA, is a small molecule that has gained attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and biology.
Scientific Research Applications
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to have potential applications in various scientific fields. In medicine, it has been studied for its ability to inhibit the entry of HIV-1 into host cells, making it a potential candidate for the development of antiviral drugs. In chemistry, it has been used as a ligand for the synthesis of metal complexes. In biology, it has been studied for its ability to bind to opioid receptors, making it a potential candidate for the development of pain-relieving drugs.
Mechanism of Action
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is a small molecule that binds to the CD4 receptor on the surface of T cells, preventing the entry of HIV-1 into host cells. It does this by mimicking the structure of the HIV-1 envelope protein, which normally binds to the CD4 receptor to gain entry into the cell. By binding to the CD4 receptor, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide blocks the entry of HIV-1 into the cell, thus inhibiting viral replication.
Biochemical and Physiological Effects:
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to have a low toxicity profile, making it a potential candidate for the development of antiviral drugs. It has also been found to have a high binding affinity for the CD4 receptor, making it a potent inhibitor of HIV-1 entry into host cells. In addition, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to be stable in human serum, suggesting that it may have a long half-life in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is its potential as a candidate for the development of antiviral drugs. Its low toxicity profile and high binding affinity for the CD4 receptor make it a promising candidate for further study. However, one of the limitations of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide. One direction is the development of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide-based antiviral drugs for the treatment of HIV-1 infection. Another direction is the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide as a potential ligand for the synthesis of metal complexes. Additionally, the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide as a potential pain-relieving drug through its binding to opioid receptors is another future direction. Further research is needed to fully explore the potential applications of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide in various scientific fields.
Synthesis Methods
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoyl chloride with 2,2-dimethylpropan-1-amine, followed by reduction with sodium dithionite and acylation with dimethylamine. The final product is obtained through purification using column chromatography.
properties
Product Name |
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13(18)15-11-8-6-10(7-9-11)12(17)16(4)5/h6-9H,1-5H3,(H,15,18) |
InChI Key |
YIWFIQCCHGPIFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)

![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)




![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)

![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
